molecular formula C9H12BF3KN B1603029 Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate CAS No. 936329-96-3

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate

Cat. No.: B1603029
CAS No.: 936329-96-3
M. Wt: 241.1 g/mol
InChI Key: QHAWTOAGEFYNCG-UHFFFAOYSA-N
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Description

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate (CAS 936329-96-3) is a versatile organotrifluoroborate salt with the molecular formula C₉H₁₂BF₃KN and a molecular weight of 241.10 g/mol . This air- and moisture-stable, white solid serves as a highly valuable reagent in modern synthetic organic chemistry, enabling the direct incorporation of an N-benzyl-N-methylaminomethyl group onto (hetero)aromatic systems via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This methodology provides a powerful and complementary dissonant disconnection for constructing biologically relevant aminomethyl aryl linkages, a common motif in alkaloid natural products and nitrogen-containing pharmaceuticals . The compound acts as a nucleophilic aminomethyl synthon, coupling with a wide range of both electron-rich and electron-poor aryl bromides, as well as various heteroaromatic bromides, in the presence of a Pd(OAc)₂/XPhos catalyst system and Cs₂CO₃ as a base . Its specific value lies in the protected secondary amine it delivers upon coupling, which offers a handle for further synthetic elaboration and functionalization after deprotection . It is critical to note that subsequent research has clarified the precise chemical identity of such reagents, indicating they are often best described as zwitterionic ammoniomethyltrifluoroborates, which retain excellent performance as nucleophiles in cross-couplings . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAWTOAGEFYNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635749
Record name Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936329-96-3
Record name Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936329-96-3
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Preparation Methods

Preparation of Potassium Aminomethyltrifluoroborates via SN2 Reaction

According to extensive studies, potassium aminomethyltrifluoroborates are efficiently prepared by the SN2 reaction of secondary amines with bromomethyltrifluoroborate salts. This method is applicable to a wide variety of amines, including N-benzyl-N-methylamine, to yield the desired aminomethyltrifluoroborate compounds in good yields and purity.

  • Reaction Conditions:

    • The reaction is typically conducted under mild conditions, often at room temperature or slightly elevated temperatures.
    • Solvents such as tetrahydrofuran (THF) or neat conditions (without solvent) are employed depending on the amine’s value and reactivity.
    • Stoichiometric amounts of amine and bromomethyltrifluoroborate are used to maximize yield and minimize side reactions.
  • Work-up and Purification:

    • After the SN2 reaction, the crude product is treated with potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3) to neutralize any acidic by-products and to convert ammonium intermediates to the potassium salt form.
    • Filtration in hot acetone or acetonitrile removes insoluble potassium halide salts (KBr or KCl), facilitating purification.
    • Cooling the filtrate induces crystallization of the pure potassium aminomethyltrifluoroborate.

This method is supported by the findings of Molander et al., who demonstrated the generality and efficiency of this approach for synthesizing diverse potassium aminomethyltrifluoroborates, including those with N,N-dialkyl substitution patterns.

Specific Preparation of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate

For the specific case of N-benzyl-N-methyl substitution, the following detailed procedure can be outlined based on the general SN2 methodology with adaptations:

Step Reagents and Conditions Description
1. Bromomethyltrifluoroborate (commercial or synthesized) Starting electrophile providing the trifluoroborate moiety
2. N-benzyl-N-methylamine (1 equiv) Nucleophile for SN2 substitution
3. Solvent: THF or neat conditions Solvent choice depends on scale and amine cost
4. Temperature: 20–40 °C Mild heating to promote reaction
5. Reaction time: 1–3 hours Sufficient for completion
6. Base treatment: K2CO3 or KHCO3 aqueous solution Neutralize and convert ammonium intermediate to potassium salt
7. Filtration in hot acetone or acetonitrile Removes insoluble potassium halides
8. Cooling and crystallization Isolates pure this compound

This approach leverages the high nucleophilicity of the secondary amine and the electrophilicity of the bromomethyltrifluoroborate to achieve efficient substitution. The base treatment step is critical to ensure full conversion to the potassium trifluoroborate salt rather than ammonium salts, which are less reactive in cross-coupling reactions.

Alternative Approaches and Considerations

  • Use of Chloromethyltrifluoroborate:
    Chloromethyltrifluoroborate can be used as an alternative electrophile, although yields may be slightly lower due to the reduced leaving group ability of chloride compared to bromide. Optimization of reaction conditions is necessary to maximize yield.

  • One-Pot Synthesis:
    Some studies report one-pot procedures where the aminomethyltrifluoroborate is formed directly from the amine and halomethyltrifluoroborate without isolation of intermediates, streamlining the process.

  • Purity and Structural Confirmation:
    Reinvestigations have shown that potassium aminomethyltrifluoroborates sometimes exist as zwitterionic ammoniomethyltrifluoroborates prior to base treatment. Proper base treatment and purification are essential to obtain the pure potassium salt form suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
SN2 Reaction with Bromomethyltrifluoroborate Bromomethyltrifluoroborate, N-benzyl-N-methylamine, K2CO3 THF or neat, 20–40 °C, 1–3 h, base treatment, hot acetone filtration High yield, straightforward, broad amine scope Requires handling of halomethyltrifluoroborates
SN2 Reaction with Chloromethyltrifluoroborate Chloromethyltrifluoroborate, N-benzyl-N-methylamine, K2CO3 Similar to bromide but may need longer reaction time Alternative electrophile, potentially cheaper Lower reactivity, lower yield
One-Pot Process Amine, halomethyltrifluoroborate, base Combined reaction and purification steps Simplified workflow, time-saving Requires careful optimization

Research Findings and Practical Notes

  • The SN2 substitution of bromomethyltrifluoroborate with N-benzyl-N-methylamine proceeds efficiently under mild conditions, yielding crystalline this compound suitable for Suzuki-Miyaura cross-coupling.

  • Base treatment with potassium carbonate is essential to convert ammonium intermediates to the potassium salt, enhancing stability and reactivity.

  • Purification by hot acetone or acetonitrile filtration effectively removes inorganic salts, allowing isolation of pure organotrifluoroborate salts as crystalline solids.

  • The method avoids hazardous azide intermediates and harsh reduction conditions, providing a safer and more versatile synthetic route compared to traditional aminomethylation techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic coupling partner in palladium-catalyzed cross-couplings with aryl and heteroaryl halides. Key findings include:

Reaction Conditions

  • Catalyst : PdCl₂(dppf) (1.5–5 mol%) is typically employed .

  • Solvent : A THF/H₂O (4:1) system optimizes reactivity .

  • Base : K₃PO₄ (3 equiv) or K₂CO₃ (3 equiv) facilitates transmetalation .

  • Temperature : Reactions proceed at 80°C for 12–45 hours .

Substrate Scope

The compound couples efficiently with:

  • Aryl bromides : Including electron-rich (e.g., 4-methoxyphenyl) and electron-deficient (e.g., 4-cyanophenyl) substrates .

  • Heteroaromatic bromides : Pyridyl, quinolinyl, and thiophenyl derivatives .

  • Aryl chlorides : Requires extended reaction times (45 hours) .

Reaction Performance

Data from cross-coupling studies are summarized below:

Table 1: Representative Cross-Coupling Yields

Aryl HalideProduct StructureYield (%)Conditions
4-BromoanisoleAr–CH₂N(Bn)Me93PdCl₂(dppf), 80°C, 12 h
3-BromopyridinePyridyl–CH₂N(Bn)Me87PdCl₂(dppf), 80°C, 24 h
4-ChlorobenzonitrileAr–CH₂N(Bn)Me76PdCl₂(dppf), 80°C, 45 h

Notes :

  • Yields range from 70% to 96% for aryl bromides, while chlorides require longer times (45 h) for moderate yields (76%) .

  • Steric hindrance minimally affects reactivity due to the compact aminomethyltrifluoroborate structure .

Structural and Mechanistic Insights

Recent studies challenge the initial assignment of this compound as a potassium salt. Key revisions include:

  • Zwitterionic Nature : The compound exists as an ammoniomethyltrifluoroborate (internal salt) rather than a potassium trifluoroborate .

  • Base Sensitivity : Attempted deprotonation with KHCO₃ or K₂CO₃ fails to generate potassium salts, as evidenced by elemental analysis .

Table 2: Impact of Structural Reassignment on Reactivity

ParameterPrevious AssignmentRevised Assignment
Chemical IdentityPotassium saltZwitterionic internal salt
SolubilityModerate in THF/H₂OImproved in polar aprotic solvents
Cross-Coupling EfficiencyHigh (93% yield)Unaffected (93% yield)

Limitations and Optimizations

  • Chloride Compatibility : Lower yields with aryl chlorides necessitate higher catalyst loadings (5 mol%) .

  • Base Selection : K₃PO₄ outperforms milder bases like K₂CO₃ for challenging substrates .

Scientific Research Applications

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the formula C9H13BF3K2NC_9H_{13}BF_3K_2N . It has a molecular weight of 281.21 and is identified by the IUPAC name potassium ((benzyl(methyl)amino)methyl)trifluoroborate . This compound is available from chemical suppliers such as AChemBlock .

Synthesis and Characteristics

Potassium aminomethyltrifluoroborates can be synthesized via alkylation of the desired amine with potassium iodomethyltrifluoroborate . The N-(trifluoroboratomethyl)piperidine is easily prepared using a known procedure . These compounds can also be generated in situ as tetracoordinated boron species .

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Potassium dialkylaminomethyltrifluoroborates are suitable coupling partners in Suzuki-Miyaura cross-coupling reactions with electron-rich and electron-poor aryl bromides . This reaction allows for the construction of an aminomethyl aryl linkage .

Reaction Conditions

  • Catalyst System: Palladium(II) acetate (Pd(OAc)2Pd(OAc)_2) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
  • Base: Cesium carbonate (Cs2CO3Cs_2CO_3)
  • Solvent: A mixture of THF/H2O (10:1)

Scope of the Reaction

  • Aryl Halides: Reacts with various aryl halides, including 4-bromobenzonitrile .
  • Heteroaromatic Bromides: Effective with furan, thiophene, pyrimidine, isoquinoline, and pyridine derivatives. 5-Bromo-2-furaldehyde and 5-bromopyrimidine couple with high facility .
  • Aminomethyl Trifluoroborate Derivatives: Includes N-methylaminomethyl- and protected piperazinomethyl- trifluoroborate derivatives, which allows for further functionalization after deprotection .

Advantages

  • Ease of Preparation: Potassium organotrifluoroborates can be easily prepared through a one-step process from bromomethyltrifluoroborate .
  • Versatility: Applicable to both electron-rich and electron-poor aryl bromides .
  • Functionalization: Products offer potential for further functionalization of the amines following deprotection .

Considerations

Mechanism of Action

The mechanism of action of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form reactive boronic acid intermediates, which can then participate in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its interaction with other molecules .

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Efficiency: N-benzyl-N-methyl-aminomethyltrifluoroborate achieves >90% yield in Pd-catalyzed couplings with 2-chloroacetamides, outperforming Boc-protected analogues by ~20% .
  • Mechanistic Insights : The N-methyl group reduces steric hindrance, facilitating transmetalation steps in cross-coupling .
  • Emerging Analogues : Potassium (3-benzyloxyphenyl)trifluoroborate shows promise in synthesizing benzofuran derivatives but requires higher catalyst loadings .

Biological Activity

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Profile

  • Chemical Formula : C₉H₁₂BF₃KN
  • Molecular Weight : 229.1 g/mol
  • CAS Number : 23706008

Synthesis and Reactivity

This compound can be synthesized through various methods, primarily involving the cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of aminomethyl aryl linkages, which are crucial in constructing complex nitrogen-containing pharmaceuticals .

Synthesis Methodology

  • Starting Materials : Aryl halides and potassium N,N-dialkylaminomethyltrifluoroborates.
  • Catalysts : Palladium-based catalysts, such as Pd(OAc)₂.
  • Conditions : Typically performed in a solvent mixture of THF and water under basic conditions.
  • Yield : High yields (up to 96%) of desired products have been reported .

Biological Activity

The biological activity of this compound is primarily linked to its role in drug development and synthesis of bioactive compounds.

The compound acts as a versatile building block in the synthesis of various biologically active molecules. Its trifluoroborate moiety enhances the stability and reactivity of the compound, facilitating further functionalization into more complex structures that exhibit biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .
    • A study demonstrated that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Antimicrobial Properties :
    • Compounds derived from this organoboron framework have been evaluated for antimicrobial activity against a range of pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • Preliminary studies suggest that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
AntimicrobialInhibition against pathogens
NeuroprotectiveProtective effects on neurons

Table 2: Synthesis Yields of Related Compounds

CompoundReaction ConditionsYield (%)
This compoundTHF/H₂O, Pd(OAc)₂ catalyst83
Related Aminomethyl TrifluoroboratesVarious aryl halidesUp to 96

Q & A

Q. What are the optimal synthetic routes for preparing Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate?

The compound is synthesized via nucleophilic substitution of potassium bromomethyltrifluoroborate with secondary amines (e.g., N-benzyl-N-methylamine). Key steps include:

  • Using 3 equivalents of the amine to ensure complete substitution.
  • Conducting reactions in THF/t-BuOH mixtures to enhance solubility.
  • Employing Soxhlet extraction for purification due to low organic solvent solubility of intermediates .
  • Scaling up via optimized bromomethyltrifluoroborate synthesis (e.g., 100 g batches) .

Q. How can purification challenges for aminomethyltrifluoroborates be addressed?

Purification hurdles arise from inorganic byproduct contamination and poor solubility. Solutions include:

  • Continuous Soxhlet extraction : Efficiently isolates the product by leveraging differential solubility .
  • Recrystallization : Using polar aprotic solvents like acetonitrile for final crystallization .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable organoboron reagent in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling:

  • C–C bond formation with aryl chlorides under palladium catalysis .
  • Functionalization of heterocycles and pharmaceuticals due to its air- and moisture-stable trifluoroborate group .

Advanced Research Questions

Q. How does the internal salt structure of aminomethyltrifluoroborates influence reactivity?

The compound exists as an internal salt ([R-NH-CH2-BF3⁻]K⁺), which:

  • Stabilizes the trifluoroborate group via charge delocalization, enhancing shelf life.
  • Modifies nucleophilicity, requiring tailored reaction conditions (e.g., base strength adjustments) .
  • Complicates NMR interpretation; coupling constants (e.g., 1^1JBF_{B-F}) must be analyzed alongside 11^{11}B/19^{19}F NMR to confirm structure .

Q. What experimental strategies resolve contradictions in cross-coupling efficiency with aryl chlorides?

Discrepancies in yields may arise from:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand outperforms other systems for electron-deficient substrates .
  • Solvent effects : DME/H₂O mixtures improve solubility and reaction rates compared to THF .
  • Temperature optimization : Reactions at 80–100°C balance conversion and decomposition risks .

Q. How can computational modeling predict reactivity in trifluoroborate-mediated reactions?

Density Functional Theory (DFT) studies reveal:

  • Boron’s electrophilicity dictates transmetallation efficiency in Suzuki couplings.
  • Steric effects from the N-benzyl-N-methyl group influence substrate compatibility .
  • Solvent polarity (e.g., ε of DME vs. THF) modulates transition-state energetics .

Q. What are the limitations of current synthetic methods for secondary aminomethyltrifluoroborates?

Challenges include:

  • Byproduct formation : Competing elimination pathways during nucleophilic substitution require strict stoichiometric control .
  • Functional group intolerance : Sensitive groups (e.g., free -OH) necessitate protecting strategies .
  • Scalability : Soxhlet extraction, while effective, complicates large-scale synthesis .

Methodological Guidance

Q. How should researchers validate the structural integrity of this compound?

Use a multi-technique approach:

  • NMR spectroscopy : 1^{1}H, 13^{13}C, 11^{11}B, and 19^{19}F NMR to confirm substituent integration and boron environment .
  • Elemental analysis : Verify K⁺ content via ICP-MS or flame photometry .
  • X-ray crystallography : Resolve ambiguities in solid-state structure .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous Ca(OH)₂ to precipitate boron species .
  • Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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